molecular formula C12H3Br5O B15209552 1,2,4,8,9-Pentabromodibenzo[b,d]furan CAS No. 617708-07-3

1,2,4,8,9-Pentabromodibenzo[b,d]furan

Katalognummer: B15209552
CAS-Nummer: 617708-07-3
Molekulargewicht: 562.7 g/mol
InChI-Schlüssel: RXGHNGDKUZZFTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4,8,9-Pentabromodibenzo[b,d]furan is a brominated derivative of dibenzofuran, a class of organic compounds known for their aromatic properties This compound is characterized by the presence of five bromine atoms attached to the dibenzofuran core, making it a highly brominated compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,8,9-Pentabromodibenzo[b,d]furan typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride, and a catalyst like iron(III) bromide may be used to facilitate the reaction. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the desired positions on the dibenzofuran ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4,8,9-Pentabromodibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organolithium compounds.

    Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with different oxidation states. Oxidizing agents such as potassium permanganate and chromium trioxide are commonly used.

    Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of less brominated dibenzofuran derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted dibenzofuran derivatives, while oxidation and reduction reactions can lead to the formation of dibenzofuran compounds with different oxidation states and degrees of bromination.

Wissenschaftliche Forschungsanwendungen

1,2,4,8,9-Pentabromodibenzo[b,d]furan has several scientific research applications:

    Environmental Science: It is studied as a persistent organic pollutant and its impact on the environment is of significant concern. Research focuses on its degradation pathways and the development of methods for its detection and removal from contaminated sites.

    Materials Science: The compound is used in the development of flame retardants and other materials with enhanced thermal stability. Its brominated structure imparts flame-retardant properties, making it useful in various industrial applications.

    Medicinal Chemistry: Brominated dibenzofurans are investigated for their potential biological activities, including antimicrobial and anticancer properties. Research aims to develop new therapeutic agents based on the dibenzofuran scaffold.

    Analytical Chemistry: It serves as a standard or reference compound in analytical methods for the detection and quantification of brominated organic pollutants.

Wirkmechanismus

The mechanism of action of 1,2,4,8,9-Pentabromodibenzo[b,d]furan depends on its specific application. In environmental science, its persistence and bioaccumulation are attributed to its stable aromatic structure and resistance to degradation. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes or receptors, leading to inhibition or modulation of specific biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3,4,7,8-Pentabromodibenzofuran: Another brominated dibenzofuran with similar properties and applications.

    1,2,3,7,8-Pentabromodibenzo-p-dioxin: A related compound with a similar brominated structure but different toxicological properties.

    4-Bromodibenzofuran: A less brominated derivative with different reactivity and applications.

Uniqueness

1,2,4,8,9-Pentabromodibenzo[b,d]furan is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high degree of bromination makes it particularly useful in applications requiring flame retardancy and thermal stability. Additionally, its specific substitution pattern may lead to unique biological activities compared to other brominated dibenzofurans.

Eigenschaften

CAS-Nummer

617708-07-3

Molekularformel

C12H3Br5O

Molekulargewicht

562.7 g/mol

IUPAC-Name

1,2,4,8,9-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-4-1-2-7-8(10(4)16)9-11(17)5(14)3-6(15)12(9)18-7/h1-3H

InChI-Schlüssel

RXGHNGDKUZZFTP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1OC3=C2C(=C(C=C3Br)Br)Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.